
3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
3-Fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, which is further connected to a hydroxylated indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group at the 1-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as nitro, halogen, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide exhibits significant anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression.
Key Findings:
- Cytotoxicity: The compound has shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM). Studies report high inhibition rates, suggesting its potential as a lead compound for drug development in oncology .
- Mechanism of Action: The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxy and methoxy groups improve stability and solubility .
Neuroprotective Potential
In addition to its anticancer applications, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may stimulate neurite outgrowth and exhibit low toxicity to neurons, indicating potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives containing the sulfonamide moiety against NCI-58 human cancer cell lines. Among the tested compounds, this compound exhibited broad-spectrum antiproliferative activity with significant inhibition percentages across multiple cancer types .
Cancer Type | % Inhibition |
---|---|
Breast (T-47 D) | 90.47% |
Leukemia (SR) | 81.58% |
Melanoma (SK-MEL-5) | 84.32% |
Breast (MDA-MB-468) | 84.83% |
Case Study 2: Neurotropic Activity
Research on the neurotropic effects of related compounds suggests that derivatives similar to this compound can stimulate neuronal growth without toxicity at certain concentrations. This opens avenues for further exploration in treating neurodegenerative disorders .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-methoxybenzenesulfonamide: Similar structure but lacks the indene moiety.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide: Similar structure but lacks the fluorine and methoxy groups.
Uniqueness: The presence of both the fluorine atom and the methoxy group in this compound provides unique chemical and biological properties compared to similar compounds
Biologische Aktivität
3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a fluoro group, a hydroxy-indene moiety, and a methoxybenzamide framework, suggests diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways. The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxy and methoxy groups contribute to its stability and solubility .
- Receptor Interaction : It may interact with receptors involved in disease processes, potentially modulating signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have highlighted the potential of this compound in cancer therapy. The mechanism involves targeting key enzymes and proteins associated with tumor growth and proliferation. For instance:
- Inhibition of Growth Factors : It may inhibit growth factors that promote cancer cell survival.
- Targeting Kinases : The compound has been evaluated for its ability to inhibit kinases involved in signaling pathways critical for cancer progression .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains could reveal its efficacy in treating infections caused by resistant bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
Study 2 | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases involved in cancer signaling pathways. |
Study 3 | Antimicrobial Properties | Showed activity against Gram-positive bacteria; further studies needed for Gram-negative strains. |
Q & A
Q. What are the critical considerations for synthesizing 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide, and how can yield optimization be achieved?
Basic Research Question
Synthesis requires precise control over hydroxyl group conformational restriction and fluorination near the hydroxyl moiety. Key steps include:
- Conformational Restriction : Stabilizing the hydroxyl group through intramolecular hydrogen bonding or steric hindrance to enhance metabolic stability .
- Fluorination : Strategic placement of fluorine atoms can improve binding affinity and pharmacokinetic (PK) properties, as seen in analogous HIF-2α inhibitors like PT2385 .
- Purification : Use of preparative HPLC or recrystallization to isolate high-purity intermediates.
Yield optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity) and catalyst screening. For example, highlights IR spectroscopy and elemental analysis for validating intermediates .
Q. How can crystallographic data inform the structural analysis of this compound, and what challenges arise in resolving its conformation?
Basic Research Question
Single-crystal X-ray diffraction is critical for resolving the 3D conformation, particularly the spatial arrangement of the sulfonamide group and indenyl moiety. Challenges include:
- Crystal Quality : Poor crystal growth due to molecular flexibility; slow evaporation or vapor diffusion methods may improve results .
- Hydrogen Bonding : Mapping interactions between the hydroxyl group and sulfonamide oxygen, which influence stability and solubility (e.g., as seen in for similar sulfonamides) .
- Fluorine Positioning : Fluorine’s electron-withdrawing effects can distort bond angles, requiring high-resolution data (≤1.0 Å) for accurate modeling .
Q. How does fluorination near the hydroxyl group impact target binding and pharmacodynamic (PD) efficacy?
Advanced Research Question
Fluorination enhances binding via two mechanisms:
Electrostatic Effects : Fluorine’s electronegativity strengthens hydrogen bonds with target residues (e.g., HIF-2α’s PAS-B domain in ) .
Metabolic Stability : Fluorine reduces oxidative metabolism at adjacent sites, prolonging half-life.
In PT2385 (a structural analog), fluorination near the hydroxyl group improved EC50 values by 10-fold compared to non-fluorinated analogs . Validate this using:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes.
- Metabolite Profiling : LC-MS to assess stability in microsomal assays.
Q. What PK/PD modeling approaches are suitable for correlating systemic exposure with tumor growth inhibition for this compound?
Advanced Research Question
Use indirect response models to link plasma concentrations to PD markers (e.g., phosphorylated MEK1 inhibition in ):
- Step 1 : Establish IC50 for target inhibition (e.g., tumor xenograft assays). For GDC-0879, an IC50 of 3.06 μM for pMEK1 inhibition was derived using nonlinear regression .
- Step 2 : Simulate tumor growth inhibition (K) vs. pMEK1 inhibition. A Hill coefficient (γ) of ~8 indicates steep efficacy thresholds; >40% pMEK1 inhibition is required for tumor stasis .
- Step 3 : Validate with interspecies scaling (e.g., murine-to-human PK translation).
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Advanced Research Question
Discrepancies may arise from off-target effects, bioavailability limitations, or tumor microenvironment factors. Mitigation strategies include:
- Triangulation : Cross-validate data using orthogonal assays (e.g., SPR for binding, CRISPR knockouts for target specificity) .
- Integrated PK/PD Modeling : Incorporate bioavailability and tissue penetration parameters (e.g., ’s use of tumor stasis models to reconcile in vitro/in vivo EC50 differences) .
- Hypothesis Testing : Design follow-up experiments to test alternative mechanisms (e.g., metabolite activity assays) .
Q. What statistical methods ensure robustness in analyzing dose-response relationships for this compound?
Advanced Research Question
- Hill Equation Analysis : Fit dose-response curves to estimate EC50, Emax, and γ (Hill coefficient). Use Akaike Information Criterion (AIC) for model selection .
- Bootstrap Resampling : Assess confidence intervals for parameters like IC50 to account for assay variability .
- ANOVA with Post Hoc Tests : Compare efficacy across dosing regimens (e.g., ’s analysis of nine dosing regimens in A375 xenografts) .
Q. How can researchers design experiments to evaluate potential off-target effects?
Advanced Research Question
- Proteome-Wide Screening : Use affinity pulldown-MS to identify unintended protein interactions.
- Kinase Panel Assays : Test against 400+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to detect pathway-level perturbations .
Eigenschaften
IUPAC Name |
3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-23-16-7-6-13(10-15(16)18)24(21,22)19-11-17(20)9-8-12-4-2-3-5-14(12)17/h2-7,10,19-20H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPURIDYYAGZKLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.